6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom, a thienylcarbonyl group, and a tetrahydropyridoindole structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-chloro-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-fluoro-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
What sets 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is the presence of the bromine atom, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H13BrN2OS |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-4-1-3-10-11-9-19(7-6-13(11)18-15(10)12)16(20)14-5-2-8-21-14/h1-5,8,18H,6-7,9H2 |
InChI Key |
IYHYWDLYGSYHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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